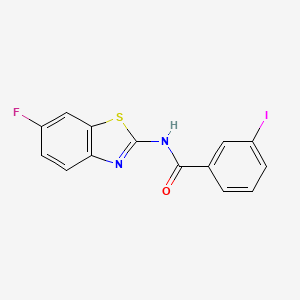![molecular formula C20H19N3O3S B11067757 Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate](/img/structure/B11067757.png)
Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate is a complex organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom. Thiazole derivatives are known for their diverse biological activities, including antimicrobial, antifungal, antiviral, and anti-inflammatory properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate typically involves multiple steps, starting with the preparation of the thiazole ring. One common method involves the reaction of 2-bromo-1-(2-(4-phenyl)-4-methyl thiazol-5yl)ethanone with substituted thioamide in dry ethanol . The resulting thiazole derivative is then coupled with 4-aminobenzoyl chloride under controlled conditions to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the process.
Chemical Reactions Analysis
Types of Reactions
Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The thiazole ring can be oxidized under specific conditions to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at the thiazole ring and benzoyl moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary but often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiazole ring can yield sulfoxides, while nucleophilic substitution can introduce various functional groups to the benzoyl moiety .
Scientific Research Applications
Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate has a wide range of scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules with potential biological activities.
Biology: Studied for its interactions with biological macromolecules and potential as a biochemical probe.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate involves its interaction with specific molecular targets. The thiazole ring can interact with enzymes and receptors, modulating their activity. For example, it may inhibit microbial enzymes, leading to antimicrobial effects . The benzoyl moiety can also interact with cellular proteins, affecting various biochemical pathways.
Comparison with Similar Compounds
Ethyl N-(4-{[4-(2-methyl-1,3-thiazol-4-YL)benzoyl]amino}phenyl)carbamate can be compared with other thiazole derivatives, such as:
Sulfathiazole: An antimicrobial drug with a similar thiazole ring structure.
Ritonavir: An antiretroviral drug containing a thiazole ring.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C20H19N3O3S |
|---|---|
Molecular Weight |
381.4 g/mol |
IUPAC Name |
ethyl N-[4-[[4-(2-methyl-1,3-thiazol-4-yl)benzoyl]amino]phenyl]carbamate |
InChI |
InChI=1S/C20H19N3O3S/c1-3-26-20(25)23-17-10-8-16(9-11-17)22-19(24)15-6-4-14(5-7-15)18-12-27-13(2)21-18/h4-12H,3H2,1-2H3,(H,22,24)(H,23,25) |
InChI Key |
CCUNGWISHQWZDE-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)NC1=CC=C(C=C1)NC(=O)C2=CC=C(C=C2)C3=CSC(=N3)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![5-(2-Chlorophenyl)-2-(thiophen-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11067685.png)
![3-[5-(4-fluorophenyl)-1-phenyl-4,5-dihydro-1H-pyrazol-3-yl]-4,6-dimethylpyridin-2(1H)-one](/img/structure/B11067696.png)
![4-{[2-(4-Methoxyphenyl)-2-(prop-2-en-1-yl)pent-4-en-1-yl]amino}-4-oxobutanoic acid](/img/structure/B11067699.png)
![4-Chloro-N-[5-(4-chlorobenzamido)-4-methyl-2-(2-oxopyrrolidin-1-YL)phenyl]benzamide](/img/structure/B11067700.png)
![ethyl {4-[2-(2-amino-2-oxoethyl)-2H-tetrazol-5-yl]phenoxy}acetate](/img/structure/B11067705.png)
![4-methoxy-6-[(2E)-2-(4-nitrobenzylidene)hydrazinyl]-N,N-dipropyl-1,3,5-triazin-2-amine](/img/structure/B11067712.png)
![{1-[(3-Trifluoromethyl-phenylcarbamoyl)-methyl]-cyclopentyl}-acetic acid](/img/structure/B11067718.png)
![3'-benzyl-1-(2-chlorobenzyl)-5'-methyl-3a',6a'-dihydro-2'H-spiro[indole-3,1'-pyrrolo[3,4-c]pyrrole]-2,4',6'(1H,3'H,5'H)-trione](/img/structure/B11067722.png)

![4-[5-(5-Bromofuran-2-yl)-1,2,4-oxadiazol-3-yl]-2-methylquinoline](/img/structure/B11067730.png)
![N-tert-butyl-7-(1H-tetrazol-1-yl)dibenzo[b,d]furan-2-sulfonamide](/img/structure/B11067735.png)
![N-[4-(1-benzofuran-2-yl)phenyl]-4-(2-methyl-1,3-thiazol-4-yl)benzamide](/img/structure/B11067752.png)
![N-{2-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenoxy]ethyl}methanesulfonamide](/img/structure/B11067754.png)
![4-(Methoxymethyl)-2-[(3-methoxyphenyl)amino]-6-methylpyridine-3-carboxamide](/img/structure/B11067755.png)
